N-methyl-4-(morpholin-4-yl)aniline dihydrochloride
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Overview
Description
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 . It is used in research and is not intended for human or veterinary use. It is also used in the preparation of central nervous system (CNS) active agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .
Scientific Research Applications
Antimicrobial Activity
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride derivatives have been explored for their potential antimicrobial activity. Research indicates that some derivatives show significant activity against bacterial and fungal strains. For instance, (E)-N-(4-methylphenyl)-1-[2-(morpholin-4-yl)quinolin-3-yl]methanimine exhibited notable docking scores, suggesting its potential in antimicrobial applications (Subhash & Bhaskar, 2020).
Src Kinase Inhibition
Compounds containing this compound have been studied as inhibitors of Src kinase activity. Certain analogues have shown effectiveness in inhibiting both Src kinase activity and Src-mediated cell proliferation, making them potential candidates for cancer treatment (Boschelli et al., 2001).
Molecular Structure Studies
The molecular structure of related compounds has been a subject of study, providing insights into the interactions and conformations of such molecules. For example, N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline has been synthesized and its crystal structure analyzed, revealing intermolecular hydrogen bonding patterns (Li et al., 2005).
Neurokinin-1 Receptor Antagonism
Research has also focused on derivatives of this compound for their potential as neurokinin-1 receptor antagonists. These compounds are studied for clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial Synthesis
The synthesis of related compounds has been optimized for potent antimicrobial activities, including against tuberculosis. This includes the conversion of 3-fluoro-4-(morpholin-4-yl)aniline into various Schiff base derivatives (Başoğlu et al., 2012).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors, particularly in hydrochloric acid medium. They have shown significant inhibition efficiency, suggesting their utility in industrial applications (Nasser & Sathiq, 2016).
Safety and Hazards
N-methyl-4-(morpholin-4-yl)aniline dihydrochloride is labeled with the GHS07 pictogram, indicating that it can cause harm. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-methyl-4-morpholin-4-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13;;/h2-5,12H,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVASZYBUIOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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